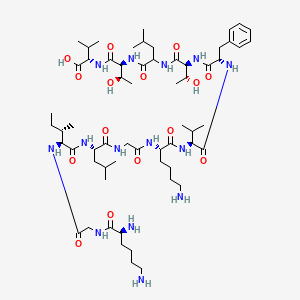

A2-Binding peptide

Descripción general

Descripción

A2-Binding peptide has a substitution of lysine at position 62 of MP 57-68, K62, KGILGKVFTLTV; from influenza A matrix protein, involved in assembly of MHC Class I molecules.

Aplicaciones Científicas De Investigación

Crossreactivity with A2-Supertype Molecules

A2-binding peptides exhibit significant crossreactivity with other A2-supertype molecules. Research has shown that peptides binding HLA-A0201, a common A2-supertype molecule, can also bind to other A2-supertype variants like A0202, A0203, A0206, and A*6802. This crossreactivity is important for vaccination, immunotherapy, and monitoring immune responses, as A2-supertype molecules are prevalent across various ethnic groups (Sidney et al., 2001).

Cancer Marker Identification

A2-binding peptides have been identified as markers in cancer diagnosis. The 16 mer f88-4/Cys6 phage display library was used to identify peptides like A2-13 and A2-6 that bind to the TAG-72 cancer marker. These peptides show promise in diagnosing and targeting specific cancers, as demonstrated by their specific binding to cancer cells like LS-174T (Chen et al., 2007).

Defining HLA-A2 Binding Supermotifs

Research has applied Comparative Molecular Similarity Index Analysis (CoMSIA) to define an A2-supermotif, which describes the preferred binding characteristics for A2-binding peptides. This supermotif includes specific amino acid preferences at various positions, essential for understanding and predicting peptide binding to HLA-A2 alleles (Doytchinova & Flower, 2002).

Ligand Binding in Thromboxane A2 Receptors

Studies on thromboxane A2 receptors have revealed the involvement of A2-binding peptides in ligand binding. This research, using NMR experiments and mutagenesis approaches, has identified specific residues in peptides that are crucial for this binding. Such insights are valuable for understanding the molecular mechanisms of thromboxane A2 binding and its related signal transduction processes (So et al., 2003).

Cancer Cell Growth Suppression

A2-binding peptides have been found to suppress the growth of gastric and colon cancer cells. This is achieved by targeting the degradation of EphA2, a key player in human cancers. Peptides derived from Annexin A1, such as SKG and EYVQTVKSSKG, have shown efficacy in inhibiting cancer cell growth both in vitro and in mice models (Feng et al., 2020).

Characterization in Autoimmune Diseases and Cancers

A2-binding peptides have been characterized for their potential roles in autoimmune diseases and cancers. Monoclonal antibodies developed against these peptides have helped in studying their biochemical and functional properties, thus aiding in understanding their clinical significance in various diseases (Kamma et al., 2001).

Propiedades

Número CAS |

119425-35-3 |

|---|---|

Nombre del producto |

A2-Binding peptide |

Fórmula molecular |

C61H106N14O15 |

Peso molecular |

1275.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1 |

Clave InChI |

NBOKFONQQZRHRY-DINGYSCKSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

KGILGKVFTLTV |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A2-Binding peptide; |

Origen del producto |

United States |

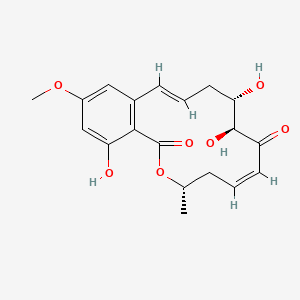

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)

![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)

![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)